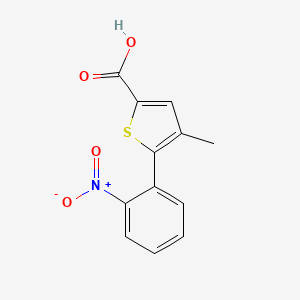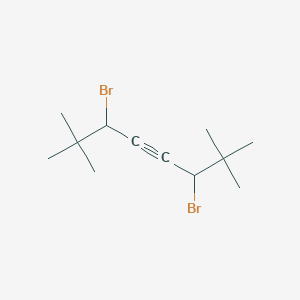
4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This specific compound is characterized by the presence of a methyl group at the 4-position, a nitrophenyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction forms aminothiophene derivatives, which can be further modified to introduce the nitrophenyl and carboxylic acid groups .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents. This method can be used to synthesize thiophene derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include sulfur, α-methylene carbonyl compounds, α-cyano esters, and phosphorus pentasulfide .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is typically the corresponding amine.
Substitution: Products vary depending on the substituents introduced, but may include halogenated or alkylated thiophenes.
Scientific Research Applications
4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, the nitrophenyl group can participate in redox reactions, affecting cellular processes. The thiophene ring can also interact with proteins and other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-2-thiophenecarboxylic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An ester derivative with an amino group.
Uniqueness
4-Methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62403-23-0 |
|---|---|
Molecular Formula |
C12H9NO4S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c1-7-6-10(12(14)15)18-11(7)8-4-2-3-5-9(8)13(16)17/h2-6H,1H3,(H,14,15) |
InChI Key |
PGZCNCRDFHKUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B14536559.png)



![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)
![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)

![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)

![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
